Methyl 2-cyano-6-methoxybenzoate

Description

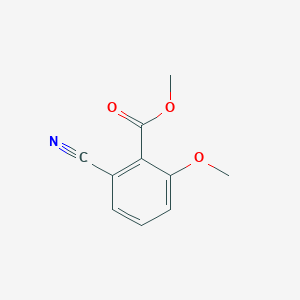

Methyl 2-cyano-6-methoxybenzoate is a substituted benzoate ester featuring a cyano group at the 2-position and a methoxy group at the 6-position of the benzene ring. This compound is recognized for its role as a synthetic intermediate in pharmaceuticals and specialty chemicals. Its molecular formula is C₁₀H₉NO₃, with a molecular weight of 191.18 g/mol . The unique arrangement of electron-withdrawing (cyano) and electron-donating (methoxy) substituents distinguishes it from structurally related esters and influences its reactivity, solubility, and applications.

Properties

Molecular Formula |

C10H9NO3 |

|---|---|

Molecular Weight |

191.18 g/mol |

IUPAC Name |

methyl 2-cyano-6-methoxybenzoate |

InChI |

InChI=1S/C10H9NO3/c1-13-8-5-3-4-7(6-11)9(8)10(12)14-2/h3-5H,1-2H3 |

InChI Key |

LOYMAVNAMXZACL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)OC)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-cyano-6-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2-cyano-6-methoxybenzoic acid with methanol in the presence of an acid catalyst. Another method includes the reaction of 2-cyano-6-methoxybenzoyl chloride with methanol under basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-6-methoxybenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, forming a variety of derivatives.

Hydrolysis: The ester group can be hydrolyzed to yield 2-cyano-6-methoxybenzoic acid.

Reduction: The cyano group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

Hydrolysis: Acidic or basic hydrolysis can be employed, with reagents such as hydrochloric acid or sodium hydroxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used for the reduction of the cyano group.

Major Products Formed

Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 2-cyano-6-methoxybenzoic acid.

Reduction: 2-amino-6-methoxybenzoate derivatives.

Scientific Research Applications

Methyl 2-cyano-6-methoxybenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: Research is ongoing into its potential use in the development of pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-cyano-6-methoxybenzoate involves its reactivity due to the presence of the cyano and methoxy groups. These functional groups can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis. The cyano group, in particular, can act as an electrophile or a nucleophile, depending on the reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Molecular Structure and Substituent Analysis

The compound’s structural analogs include Ethyl 2-methoxybenzoate (C₁₀H₁₂O₃) and Methyl 6-amino-2-bromo-3-methoxybenzoate (C₉H₉BrNO₃). Key differences lie in the substituent groups and their positions:

The cyano group in this compound introduces strong electron-withdrawing effects, contrasting with the electron-donating amino group in its brominated analog.

Physical and Chemical Properties

Critical properties are compared below:

The higher molecular weight of the brominated analog reflects the addition of bromine (atomic mass ~80), while the cyano group contributes to polarity but may reduce solubility in nonpolar solvents. Ethyl 2-methoxybenzoate’s ethanol solubility aligns with its use in flavoring agents .

Stability and Reactivity Profiles

- Methyl 6-amino-2-bromo-3-methoxybenzoate: Bromine’s electronegativity enhances stability in acidic conditions, favoring its use in industrial processes .

Biological Activity

Methyl 2-cyano-6-methoxybenzoate is a compound that has garnered interest due to its structural features and potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a methoxy group and a cyano group attached to a benzoate structure. Its molecular formula is with a molecular weight of approximately 191.18 g/mol. The presence of the cyano and methoxy groups contributes to its reactivity and potential applications in organic synthesis.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 191.18 g/mol |

| Functional Groups | Methoxy, Cyano |

Antimicrobial Activity

Compounds containing cyano groups have shown effectiveness against various pathogens. For instance, derivatives of cyano-containing compounds have been reported to possess antimicrobial properties against bacteria and fungi. A study highlighted that synthesized analogs of related compounds displayed activity against Bacillus anthracis and Mycobacterium tuberculosis, suggesting a potential for further exploration of this compound in this area .

Anti-inflammatory Effects

The anti-inflammatory properties of cyano-containing compounds are well-documented. Research has shown that similar structures can inhibit pro-inflammatory cytokines, which could be relevant for conditions such as arthritis or other inflammatory diseases. The unique functional groups in this compound may contribute to such effects, warranting further investigation .

Anticancer Potential

Compounds with similar chemical frameworks have been evaluated for their anticancer activities. Studies indicate that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For example, related compounds showed IC50 values indicating significant cytotoxicity against breast cancer cells (MCF-7) . The potential mechanism involves the disruption of cellular processes critical for cancer cell survival.

Case Studies and Research Findings

- Synthesis and Evaluation of Cyano Derivatives : A study synthesized several cyano derivatives and evaluated their biological activities. Some exhibited promising results against M. tuberculosis, indicating that structural modifications could enhance bioactivity .

- Cytotoxicity Against Cancer Cell Lines : Research on structurally similar compounds revealed varying degrees of cytotoxicity across different cancer cell lines, with some showing potent effects at low concentrations (IC50 values as low as 13.48 µM) .

- Antimicrobial Studies : Compounds related to this compound were assessed for antimicrobial activity, revealing effectiveness against both gram-positive and gram-negative bacteria, suggesting a broad-spectrum potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.